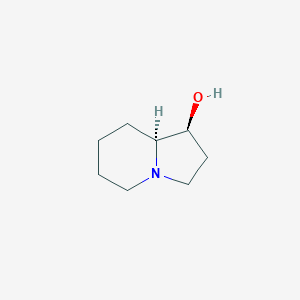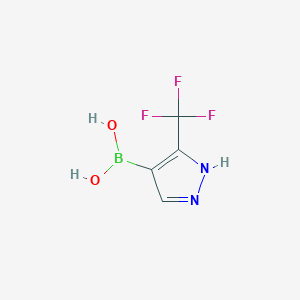
4-Fluoro-3,5-dinitrophenol
説明
4-Fluoro-3,5-dinitrophenol is a chemical compound with the molecular formula C6H3FN2O5 . It has a molecular weight of 202.1 and its IUPAC name is 4-fluoro-3,5-dinitrophenol .
Synthesis Analysis
The synthesis of 4-Fluoro-3,5-dinitrophenol involves nucleophilic aromatic substitution and subsequent second-order Beckmann reaction .Molecular Structure Analysis
The molecular structure of 4-Fluoro-3,5-dinitrophenol consists of a benzene ring with two nitro groups (-NO2) and one fluoro group (-F) attached to it . The exact positions of these groups on the benzene ring are as follows: the fluoro group is attached at the 4th position, and the nitro groups are attached at the 3rd and 5th positions .Physical And Chemical Properties Analysis
4-Fluoro-3,5-dinitrophenol has a molecular weight of 202.1 . It has a topological polar surface area of 112Ų and a complexity of 226 . Other properties such as density, boiling point, and flash point are not specifically mentioned for 4-Fluoro-3,5-dinitrophenol in the search results.科学的研究の応用
Synthesis and Properties
- 4-Fluoro-3,5-dinitrophenol is used in synthesizing various energetic materials. For instance, the synthesis of 4-Diazo-2,6-dinitrophenol and 6-Diazo-3-hydroxy-2,4-dinitrophenol involves the use of 4-fluoro-3,5-dinitroaniline, highlighting its role in creating compounds with potential applications in energetic materials (Klapötke et al., 2015).
Reaction with Amino Acids and Peptides
- The compound is used in reactions with amino acids and peptides. For example, the reaction of fluoro-2,4-dinitrobenzene with amino groups in peptides and proteins is a method widely utilized for quantitative assay of N-terminal amino-acids (Tonge, 1962).
Application in NMR Spectroscopy
- 1-Fluoro-2,4-dinitrobenzene reacts with NH-heteroaromatic compounds to form derivatives useful in proton magnetic resonance (NMR) spectroscopy. This application is crucial for understanding molecular structures (Wilshire, 1966).
Use in Spectrophotometric and Colorimetric Analyses
- The reaction of phenols with fluoro-2,4-dinitrobenzene is ideal for characterizing phenols, allowing their use in spectrophotometric and colorimetric quantitative analyses (Lehmann, 1971).
Study of Molecular Conformations
- Density functional studies on conformers of 2-fluoro-4,6-dinitrophenol help in understanding molecular structures and vibrations, which is essential in fields like molecular chemistry and physics (Abkowicz-Bienko et al., 2000).
Enantiomeric Separation and Analysis
- Marfey's reagent, which includes 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, is used for the separation of enantiomeric isomers of amino acids and amine compounds. This has significant applications in pharmaceutical and biochemical research (B'hymer et al., 2003).
Anion Binding and Color Change Signalling
- Derivatives of 4-fluoro-3,5-dinitrophenol, like 3,5-dinitrophenyl groups in pyrrole 2,5-diamides, demonstrate the ability to bind anions and signal color changes, which is useful in chemical sensing and analysis (Camiolo et al., 2003).
Use in Fluorescence Studies
- The compound's interaction with tryptophan-based compounds is studied to understand fluorescence quenching mechanisms, contributing to knowledge in biochemistry and molecular biology (Zaharia et al., 2016).
作用機序
Biochemical Pathways
Additionally, the compound may be involved in the transformation from 3-fluoro-2-hydroxy-6-oxo-6-(4-fluorophenyl)-hexa-2,4-dienoate to 3-fluoro-2-hydroxypenta-2,4-dienoate .
Action Environment
The action, efficacy, and stability of 4-Fluoro-3,5-dinitrophenol can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and the specific biological environment in which the compound is present .
特性
IUPAC Name |
4-fluoro-3,5-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O5/c7-6-4(8(11)12)1-3(10)2-5(6)9(13)14/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHRUGRXVVCAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565966 | |
| Record name | 4-Fluoro-3,5-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3,5-dinitrophenol | |
CAS RN |
151222-64-9 | |
| Record name | 4-Fluoro-3,5-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the synthesis of 4-Fluoro-3,5-dinitrophenol described in the research?
A1: The research highlights the first reported synthesis of 4-Fluoro-3,5-dinitrophenol. [] This synthesis was achieved through a second-order Beckmann rearrangement of a camphor oxime ether derivative. [] The specific details of the derivative and reaction conditions are not provided in the abstract.
Q2: Why was the synthesis of 4-Fluoro-3,5-dinitrophenol pursued in this research context?
A2: The research primarily focuses on exploring the reactivity and potential of various bicyclic compounds. The synthesis of 4-Fluoro-3,5-dinitrophenol seems to be a consequence of investigating 4-trimethylsilylbutan-2-one oxime as a protected alcohol species. [] This suggests that the researchers were exploring different synthetic routes and their potential applications in organic chemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



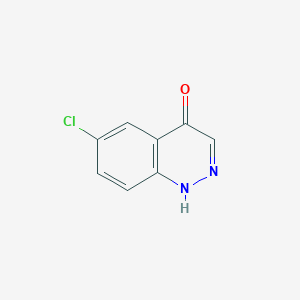
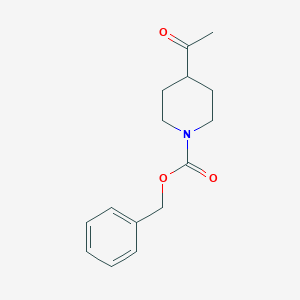
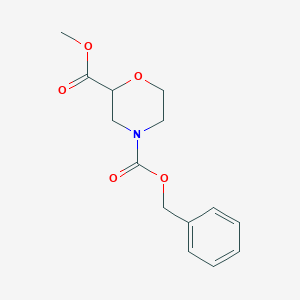
![1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B178245.png)
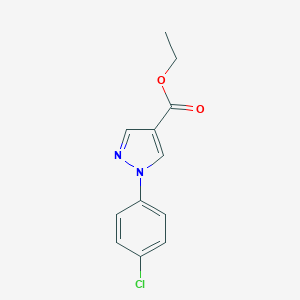
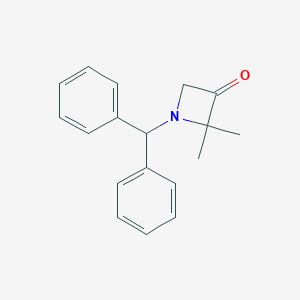
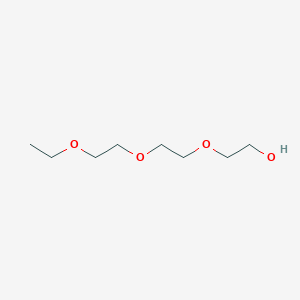
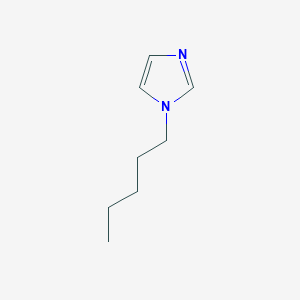
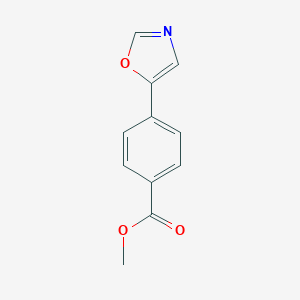
![2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid](/img/structure/B178261.png)


